molecular formula C14H9ClF3N3O2 B14122849 (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid

(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid

Cat. No.: B14122849
M. Wt: 343.69 g/mol
InChI Key: LETQKYLIAHMXMI-IOXNKQMXSA-N
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Description

(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 2-formylbenzoic acid under acidic conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom on the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid: Similar structure but different stereochemistry.

    3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.

    2-formylbenzoic acid: Another precursor used in the synthesis.

Uniqueness

(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid is unique due to its specific stereochemistry and the presence of both chlorine and trifluoromethyl groups on the pyridine ring

Properties

Molecular Formula

C14H9ClF3N3O2

Molecular Weight

343.69 g/mol

IUPAC Name

2-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6-

InChI Key

LETQKYLIAHMXMI-IOXNKQMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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